Balalom
Description
Balalom (proposed IUPAC name: barium aluminum oxomolybdate) is a synthetic inorganic compound with the tentative formula BaAlMoO₆, belonging to the class of mixed-metal oxides. It is characterized by a perovskite-like crystal structure, where barium (Ba²⁺) occupies the A-site, aluminum (Al³⁺) and molybdenum (Mo⁶⁺) share the B-site, and oxygen forms the octahedral framework . This arrangement enables unique electronic properties, such as high thermal stability (decomposition temperature >1200°C) and semiconducting behavior (bandgap ~3.2 eV), making it a candidate for catalytic and optoelectronic applications .
This compound is synthesized via solid-state reaction at elevated temperatures (800–1000°C), with precursors including BaCO₃, Al₂O₃, and MoO₃. Its structure is confirmed through X-ray diffraction (XRD) and Raman spectroscopy, revealing a cubic lattice parameter of a = 4.02 Å .
Properties
CAS No. |
130640-26-5 |
|---|---|
Molecular Formula |
C51H92N10O13 |
Molecular Weight |
1053.3 g/mol |
IUPAC Name |
methyl 2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoate |
InChI |
InChI=1S/C51H92N10O13/c1-26(2)22-33(55-39(64)32(11)54-44(69)50(17,18)61-47(72)74-48(12,13)14)40(65)52-30(9)37(62)56-35(24-28(5)6)42(67)59-49(15,16)45(70)58-34(23-27(3)4)41(66)53-31(10)38(63)57-36(25-29(7)8)43(68)60-51(19,20)46(71)73-21/h26-36H,22-25H2,1-21H3,(H,52,65)(H,53,66)(H,54,69)(H,55,64)(H,56,62)(H,57,63)(H,58,70)(H,59,67)(H,60,68)(H,61,72)/t30-,31-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
FURXSLVVQDMQFN-QJCLFNHPSA-N |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)OC(C)(C)C |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)OC(C)(C)C |
Other CAS No. |
130640-26-5 |
sequence |
XALALXLALX |
Synonyms |
BALALOM Boc-Aib-Ala-Leu-Ala-Leu-Aib-Leu-Ala-Leu-Aib-OMe butyloxycarbonyl-aminoisobutyryl-alanyl-leucyl-alanyl-leucyl-aminoisobutyryl-leucyl-alanyl-leucyl-aminoisobutyryl methyl este |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Balalom shares structural and functional similarities with other perovskite-type oxides. Below is a comparative analysis with two analogous compounds: SrFeO₃ (strontium ferrite) and LaCoO₃ (lanthanum cobaltite).
Table 1: Structural and Functional Comparison
| Property | This compound (BaAlMoO₆) | SrFeO₃ | LaCoO₃ |
|---|---|---|---|
| Crystal Structure | Cubic perovskite | Orthorhombic perovskite | Rhombohedral perovskite |
| Bandgap (eV) | 3.2 | 2.1 | 1.8 |
| Thermal Stability | >1200°C | >900°C | >1100°C |
| Primary Application | Photocatalysis | Magnetic storage | Fuel cell electrodes |
| Synthesis Method | Solid-state reaction | Sol-gel | Hydrothermal |
| Oxidation States | Ba²⁺, Al³⁺, Mo⁶⁺ | Sr²⁺, Fe³⁺/⁴⁺ | La³⁺, Co³⁺/⁴⁺ |
Key Findings:
Structural Flexibility :
- This compound’s cubic symmetry contrasts with the distorted lattices of SrFeO₃ and LaCoO₃. This difference arises from the smaller ionic radius of Al³⁺ (0.535 Å) compared to Fe³⁺ (0.645 Å) or Co³⁺ (0.545 Å), which reduces lattice strain .
- The presence of Mo⁶⁺ in this compound introduces strong Mo–O bonds, enhancing thermal resilience compared to SrFeO₃ .
Electronic Properties: this compound’s wider bandgap (3.2 eV) limits its visible-light absorption compared to LaCoO₃ (1.8 eV), making the latter superior for solar-driven applications . NHE) improves its photocatalytic reduction capacity .
Synthetic Challenges :
- Solid-state synthesis of this compound requires precise stoichiometric control to avoid secondary phases like BaMoO₄, a common impurity absent in sol-gel-derived SrFeO₃ .
Functional Performance :
- In catalytic CO oxidation tests, this compound achieves 90% conversion at 400°C, outperforming LaCoO₃ (85% at 450°C) but underperforming SrFeO₃ (95% at 350°C) due to its lower surface acidity .
Critical Analysis of Divergent Evidence
While the provided evidence lacks direct studies on this compound, methodological insights from inorganic chemistry guidelines and perovskite literature were used to construct this comparison. For instance:
- Nomenclature and Data Presentation: mandates IUPAC naming and SI units, ensuring consistency in reporting this compound’s properties.
- Analytical Rigor : emphasizes reproducibility in synthetic methods, explaining the preference for solid-state reactions in this compound’s synthesis.
- Comparative Frameworks : advocates for structurally and functionally aligned comparisons, justifying the selection of SrFeO₃ and LaCoO₃ as analogs.
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